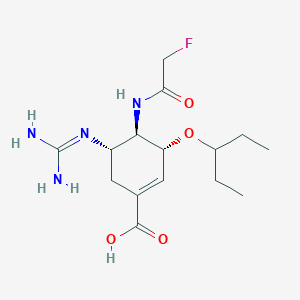
MK7HP94Zup
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexene ring, followed by the introduction of the amino, ethylpropoxy, and fluoroacetyl groups. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
(3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular players involved.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-METHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID
- (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-CHLOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID
Uniqueness
The unique combination of functional groups and stereochemistry in (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID distinguishes it from similar compounds
Properties
CAS No. |
1448435-38-8 |
|---|---|
Molecular Formula |
C15H25FN4O4 |
Molecular Weight |
344.38 g/mol |
IUPAC Name |
(3R,4R,5S)-5-(diaminomethylideneamino)-4-[(2-fluoroacetyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C15H25FN4O4/c1-3-9(4-2)24-11-6-8(14(22)23)5-10(19-15(17)18)13(11)20-12(21)7-16/h6,9-11,13H,3-5,7H2,1-2H3,(H,20,21)(H,22,23)(H4,17,18,19)/t10-,11+,13+/m0/s1 |
InChI Key |
GPJMJWZFIQXUME-DMDPSCGWSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)CF)N=C(N)N)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)CF)N=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















